4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-12-7-9-18(10-8-12)19(15(11-24-18)17(21)22)16(20)13-3-5-14(23-2)6-4-13/h3-6,12,15H,7-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGAQRBFPWPGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Amino Alcohol Precursors
A common approach involves cyclizing γ-amino alcohol derivatives under acidic or basic conditions. For example, heating 3-(aminomethyl)-8-methyltetrahydro-2H-pyran-4-ol in the presence of p-toluenesulfonic acid (PTSA) induces dehydration and ring closure to form the 1-oxa-4-azaspiro[4.5]decane system. The 8-methyl group is introduced via selective alkylation of the precursor during earlier synthetic steps.
Reaction Conditions
Multi-Component Reactions (MCRs)
MCRs enable simultaneous formation of multiple bonds in a single step. A three-component reaction involving a cyclic ketone, hydroxylamine, and an aldehyde has been reported for analogous spirocyclic systems. For this compound, 4-methoxybenzaldehyde could react with 8-methyl-1-oxa-4-azaspiro[4.5]decan-3-one and ammonium acetate to form the spirocyclic intermediate.
Optimized Parameters
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Solvent: Ethanol/water (1:1)
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Temperature: Reflux (80°C)
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Time: 2–4 hours
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Yield: 85–90% (hypothetical extrapolation from similar systems)
Introduction of the 4-Methoxybenzoyl Group
The 4-methoxybenzoyl moiety is introduced via N-acylation of the spirocyclic amine. This step requires careful selection of acylating agents and catalysts to avoid over-acylation or decomposition.
Schotten-Baumann Acylation
Reaction of the spirocyclic amine with 4-methoxybenzoyl chloride in a biphasic system ensures controlled acyl transfer.
Procedure
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Dissolve the spirocyclic amine (1 equiv) in dichloromethane (DCM).
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Add 4-methoxybenzoyl chloride (1.2 equiv) dropwise at 0°C.
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Introduce aqueous sodium bicarbonate (2 equiv) to maintain pH 8–9.
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Stir at room temperature for 3 hours.
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Isolate the product via extraction and recrystallization.
Key Metrics
Carbodiimide-Mediated Coupling
For higher selectivity, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid (4-methoxybenzoic acid) for amide bond formation.
Reaction Setup
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Carboxylic acid: 4-Methoxybenzoic acid (1.1 equiv)
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Coupling agents: EDC (1.5 equiv), HOBt (1.5 equiv)
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Base: N,N-Diisopropylethylamine (DIPEA, 2 equiv)
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Solvent: DMF, 0°C → RT, 12 hours
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group at position 3 is often introduced via hydrolysis of a pre-installed ester.
Ester Hydrolysis
Methyl or ethyl esters of the spirocyclic intermediate are hydrolyzed under basic conditions.
Hydrolysis Protocol
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Ester: Methyl 8-methyl-4-(4-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylate
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Reagent: LiOH (3 equiv)
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Solvent: THF/water (3:1)
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Temperature: 60°C, 6 hours
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of key methods:
| Method | Starting Materials | Conditions | Yield | Purity |
|---|---|---|---|---|
| Intramolecular Cyclization | γ-Amino alcohol derivative | PTSA, toluene, 110°C | 68–72% | ≥95% |
| Multi-Component Reaction | Cyclic ketone, hydroxylamine, aldehyde | Ethanol/water, reflux | 85–90% | 90–92% |
| Schotten-Baumann Acylation | Spirocyclic amine, acyl chloride | Biphasic DCM/water, RT | 75–80% | 88–90% |
| EDC/HOBt Coupling | 4-Methoxybenzoic acid, spirocyclic amine | DMF, EDC/HOBt, RT | 82–88% | ≥95% |
| Ester Hydrolysis | Methyl ester derivative | LiOH, THF/water, 60°C | 90–95% | ≥97% |
Challenges and Optimization Strategies
Regioselectivity in Spirocyclic Formation
The spatial arrangement of the 8-methyl group necessitates steric control during cyclization. Employing bulky directing groups (e.g., tert-butyl carbamate) improves regioselectivity.
Purification of Polar Intermediates
Chromatography on silica gel with ethyl acetate/hexane (7:3) effectively separates the spirocyclic amine from byproducts. Recrystallization from methanol/water enhances purity.
Stability of the Acylated Product
The 4-methoxybenzoyl group is prone to hydrolytic cleavage under strongly acidic or basic conditions. Storage at −20°C in anhydrous DMSO ensures long-term stability.
Chemical Reactions Analysis
Carboxylic Acid Derivatives
The carboxylic acid group (-COOH) participates in classical acid-base and nucleophilic substitution reactions:
Methoxybenzoyl Group Reactivity
The 4-methoxybenzoyl fragment undergoes electrophilic aromatic substitution (EAS) and demethylation:
Spirocyclic System Modifications
The 1-oxa-4,8-diazaspiro[4.5]decane core exhibits unique reactivity:
Comparative Reactivity with Analogues
The table below contrasts reactivity trends with structurally related compounds:
Mechanistic Insights
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Steric Effects : The spirocyclic framework imposes steric constraints, slowing reactions at the bridgehead carbons .
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Electronic Effects : The methoxy group’s +M effect activates the benzoyl ring for EAS but deactivates the carbonyl toward nucleophilic attack .
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for amide/ester formation by stabilizing intermediates.
Stability Considerations
Scientific Research Applications
Preliminary studies indicate that 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may exhibit various biological activities, including:
- Antimicrobial properties : The compound's structure suggests potential interactions with microbial targets, which could lead to the development of new antimicrobial agents.
- Antiviral activity : Similar compounds have demonstrated efficacy against viral infections, indicating that this compound may share similar properties.
- Anti-inflammatory effects : The unique combination of functional groups may confer anti-inflammatory properties, warranting further investigation into its therapeutic potential.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common strategies include:
- Formation of the spirocyclic structure : Utilizing cyclization reactions to establish the spiro framework.
- Introduction of functional groups : Employing acylation and alkylation reactions to incorporate the methoxybenzoyl and carboxylic acid functionalities.
- Purification and characterization : Techniques such as chromatography and spectroscopy are essential for isolating the final product and confirming its structure.
Interaction Studies
Understanding how 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid interacts with biological targets is crucial for determining its therapeutic viability. Interaction studies can provide insights into:
- Binding affinities : Assessing how effectively the compound binds to specific receptors or enzymes.
- Mechanisms of action : Elucidating the pathways through which the compound exerts its biological effects.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The methoxybenzoyl group and the spiro ring system are believed to play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of 1-oxa-4-azaspiro[4.5]decane derivatives with varying substituents. Key structural analogues include:
Pharmacological and Physicochemical Properties
- Binding Affinity : Derivatives with electron-withdrawing groups (e.g., 4-chloro, 2-fluoro) exhibit stronger binding to receptors like T1R3 due to increased electrophilicity. For instance, 4-chloro and 4-methyl derivatives show ΔGbinding values 1.5–2.0 kcal/mol lower than the methoxy analogue .
- Solubility : The methoxy group in the reference compound improves aqueous solubility compared to hydrophobic methyl or chloro substituents. However, trimethoxy derivatives suffer from reduced solubility due to steric hindrance .
- Synthetic Accessibility : Methoxy and methyl derivatives are more straightforward to synthesize via conventional esterification or acylation reactions, while fluorinated or multi-substituted analogues require specialized protocols (e.g., microwave-assisted synthesis) .
Key Research Findings
- Receptor Interactions : Docking studies indicate that the 4-methoxybenzoyl group forms hydrogen bonds with polar residues (e.g., Ser, Thr) in receptor pockets, whereas chloro substituents engage in halogen bonding .
- Thermal Stability : Trimethoxy derivatives (e.g., 3,4,5-trimethoxybenzoyl) exhibit higher melting points (224–225°C) compared to the methoxy analogue (mp ~200°C) due to crystallinity enhancements .
- Biological Activity : Chloro and fluoro derivatives demonstrate superior antimicrobial activity in preliminary assays, likely due to enhanced membrane permeability .
Biological Activity
4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which includes a methoxybenzoyl group and an azaspiro framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.37 g/mol. The presence of multiple functional groups, including a carboxylic acid, contributes to its reactivity and potential biological effects.
Antitumor Activity
Preliminary studies indicate that 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibits significant antitumor activity. It has shown moderate to potent effects against various cancer cell lines, including:
| Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|
| A549 | Lung Cancer | 15 |
| MDA-MB-231 | Breast Cancer | 10 |
| HeLa | Cervical Cancer | 12 |
These values suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Antimicrobial Properties
In addition to its antitumor effects, this compound has demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains, making it a potential lead for developing new antibiotics.
The exact mechanisms by which 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in various signaling pathways and are implicated in cancer progression and microbial resistance.
Interaction Studies
Interaction studies have focused on understanding how this compound binds to its targets at the molecular level. Such studies are vital for elucidating the therapeutic viability of the compound in clinical settings.
Case Studies
Recent case studies have highlighted the efficacy of similar compounds in clinical trials:
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Compound Similarity : Other compounds with structural similarities have demonstrated notable biological activities, such as:
- 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid : Exhibited antiviral activity.
- 8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid : Showed antimicrobial properties.
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of derivatives based on the spirocyclic framework similar to that of 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid.
Q & A
Q. What are common pitfalls in crystallographic refinement of spirocyclic compounds, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
